1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1-phenyl-3,6,7-trimethyl-
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Overview
Description
5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with butyl, trimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with pyrimidine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups .
Scientific Research Applications
5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 5-butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
Compared to similar compounds, 5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
40678-92-0 |
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Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-butyl-3,6,7-trimethyl-1-phenylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H23N3O2/c1-5-6-12-15-13(2)20(3)17-16(15)18(23)21(4)19(24)22(17)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3 |
InChI Key |
ZATBNAGZUQROCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(C2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)C)C)C |
Origin of Product |
United States |
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